molecular formula C14H19N5O2S B5346329 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-pyridinyl)piperazine

1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-pyridinyl)piperazine

Cat. No. B5346329
M. Wt: 321.40 g/mol
InChI Key: FZQXBGWRSPHLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-pyridinyl)piperazine, also known as DSP-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various fields of research.

Mechanism of Action

1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-pyridinyl)piperazine acts by selectively damaging noradrenergic neurons in the brain. This compound is taken up by noradrenergic neurons through the norepinephrine transporter and is subsequently metabolized to a highly reactive species that causes oxidative damage to the neurons. This leads to a decrease in norepinephrine levels in the brain.
Biochemical and Physiological Effects:
The selective damage to noradrenergic neurons caused by this compound has been shown to have several biochemical and physiological effects. These include alterations in the release of neurotransmitters, changes in the activity of various enzymes, and modifications in the expression of certain genes.

Advantages and Limitations for Lab Experiments

1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-pyridinyl)piperazine has several advantages as a tool for investigating the noradrenergic system in the brain. It is highly selective for noradrenergic neurons and does not affect other neuronal systems. It also has a long half-life, allowing for sustained effects on the noradrenergic system. However, this compound also has some limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for the use of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-pyridinyl)piperazine in scientific research. These include investigating the role of the noradrenergic system in various neurological and psychiatric disorders, exploring the interactions between the noradrenergic system and other neurotransmitter systems, and developing new compounds that selectively target other neuronal systems.
In conclusion, this compound is a promising compound for investigating the noradrenergic system in the brain. Its selective damage to noradrenergic neurons has been utilized in numerous studies to investigate the role of this system in various physiological and pathological conditions. While this compound has some limitations, its potential for future research makes it an important tool in the field of neuroscience.

Synthesis Methods

The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-pyridinyl)piperazine involves the reaction of 1,3-dimethyl-4-chloropyrazole with 2-pyridylpiperazine in the presence of sodium hydride and dimethyl sulfoxide. The resulting compound is then treated with sodium sulfite to obtain this compound.

Scientific Research Applications

1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-pyridinyl)piperazine has been widely used as a tool for investigating the noradrenergic system in the brain. This compound selectively damages noradrenergic neurons, leading to a decrease in norepinephrine levels in the brain. This property of this compound has been utilized in several studies to investigate the role of the noradrenergic system in various physiological and pathological conditions.

properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-12-13(11-17(2)16-12)22(20,21)19-9-7-18(8-10-19)14-5-3-4-6-15-14/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQXBGWRSPHLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.